molecular formula C11H9N3O B1453504 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile CAS No. 1197714-21-8

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

Cat. No.: B1453504
CAS No.: 1197714-21-8
M. Wt: 199.21 g/mol
InChI Key: VXIVTYLTTCAYQN-UHFFFAOYSA-N
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Description

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is a heterocyclic compound that features an imidazole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole with benzonitrile in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
  • 3-(5-chloro-3-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

Uniqueness

3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the 5-position of the imidazole ring can affect its electronic properties and steric interactions .

Properties

IUPAC Name

3-(4-methyl-2-oxo-1H-imidazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12/h2-5,7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVTYLTTCAYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
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3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
Reactant of Route 6
3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

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